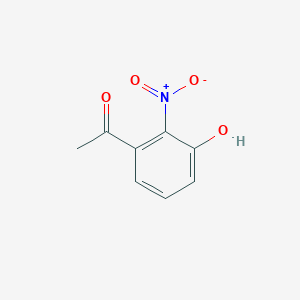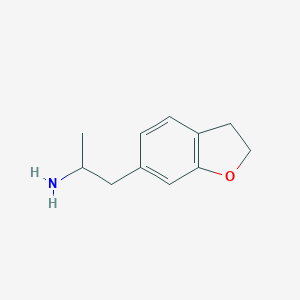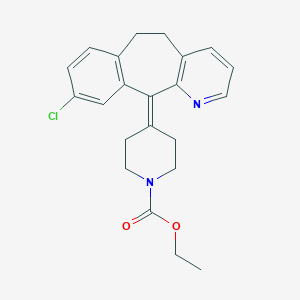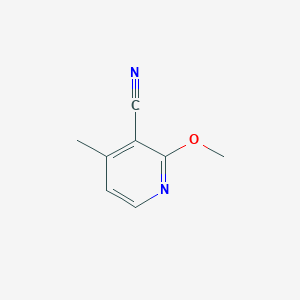
2,2,5-Trimethylhepta-3,4-dien-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5-Trimethylhepta-3,4-dien-1-amine, also known as TM7 or geranylaminobutene, is a chemical compound with potential applications in scientific research. It is a member of the terpenoid family of compounds, which are known for their diverse biological activities. TM7 is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Mécanisme D'action
2,2,5-Trimethylhepta-3,4-dien-1-amine exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell cycle arrest and apoptosis. 2,2,5-Trimethylhepta-3,4-dien-1-amine has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In addition, 2,2,5-Trimethylhepta-3,4-dien-1-amine has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Effets Biochimiques Et Physiologiques
2,2,5-Trimethylhepta-3,4-dien-1-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to a reduction in tumor growth. 2,2,5-Trimethylhepta-3,4-dien-1-amine has also been shown to reduce inflammation in animal models, leading to a reduction in tissue damage. In addition, 2,2,5-Trimethylhepta-3,4-dien-1-amine has been shown to inhibit the growth of various bacteria and fungi, leading to a reduction in infections.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,5-Trimethylhepta-3,4-dien-1-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for use in experiments. Another advantage is that it has a diverse range of biological activities, making it useful for studying various biological processes. However, one limitation is that it has low solubility in water, which can make it difficult to use in certain experiments. Another limitation is that it has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are several future directions for research on 2,2,5-Trimethylhepta-3,4-dien-1-amine. One direction is to further investigate its anticancer properties and explore its potential as a cancer treatment. Another direction is to investigate its anti-inflammatory properties and explore its potential as a treatment for inflammatory diseases. In addition, further research is needed to explore its potential as an antimicrobial agent and to investigate its mechanism of action against various bacteria and fungi. Finally, future research could explore modifications to the 2,2,5-Trimethylhepta-3,4-dien-1-amine molecule to enhance its solubility and improve its efficacy in various experiments.
Méthodes De Synthèse
2,2,5-Trimethylhepta-3,4-dien-1-amine is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the synthesis of geranyl bromide from geraniol using hydrobromic acid. The geranyl bromide is then reacted with sodium azide to form geranyl azide. The geranyl azide is reduced using hydrogen gas and palladium on carbon catalyst to form geranyl amine. The final step involves the reaction of geranyl amine with butenyl lithium to form 2,2,5-Trimethylhepta-3,4-dien-1-amine.
Applications De Recherche Scientifique
2,2,5-Trimethylhepta-3,4-dien-1-amine has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have anticancer properties, and studies have demonstrated its ability to inhibit the growth of cancer cells in vitro. 2,2,5-Trimethylhepta-3,4-dien-1-amine has also been shown to have anti-inflammatory properties, and studies have demonstrated its ability to reduce inflammation in animal models. In addition, 2,2,5-Trimethylhepta-3,4-dien-1-amine has been shown to have antimicrobial properties, and studies have demonstrated its ability to inhibit the growth of various bacteria and fungi.
Propriétés
Numéro CAS |
155904-84-0 |
|---|---|
Nom du produit |
2,2,5-Trimethylhepta-3,4-dien-1-amine |
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
InChI |
InChI=1S/C10H19N/c1-5-9(2)6-7-10(3,4)8-11/h7H,5,8,11H2,1-4H3 |
Clé InChI |
GBNAASVEWIBDPT-UHFFFAOYSA-N |
SMILES |
CCC(=C=CC(C)(C)CN)C |
SMILES canonique |
CCC(=C=CC(C)(C)CN)C |
Synonymes |
3,4-Heptadien-1-amine, 2,2,5-trimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate](/img/structure/B122494.png)
![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)
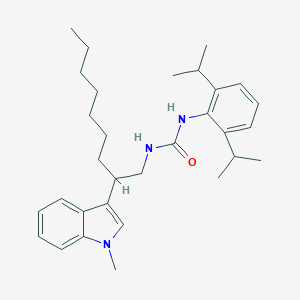
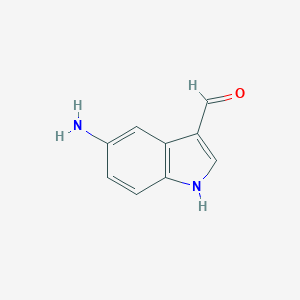
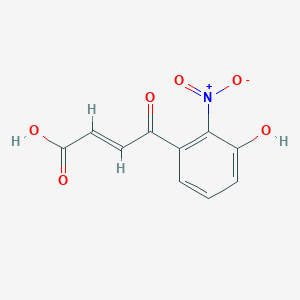
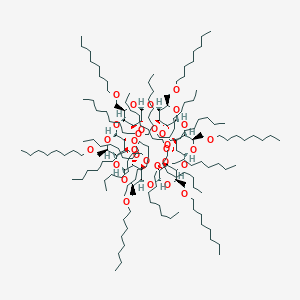
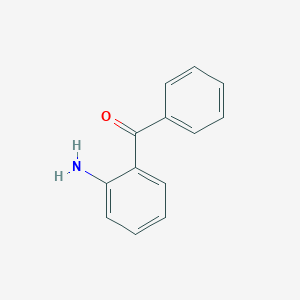
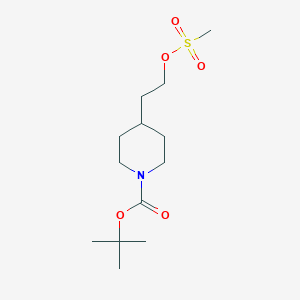
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B122510.png)
